molecular formula C16H17N5O2S B5587578 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE

2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5587578
M. Wt: 343.4 g/mol
InChI Key: NKGUIPQGBIMABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with dimethyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the broad spectrum of activities shown by similar compounds , it could be interesting to investigate its potential applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE involves several steps:

Chemical Reactions Analysis

2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE include other triazolopyrimidine derivatives such as:

These compounds share a similar triazolopyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-8-11(2)21-15(17-10)19-20-16(21)24-9-14(22)18-12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGUIPQGBIMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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